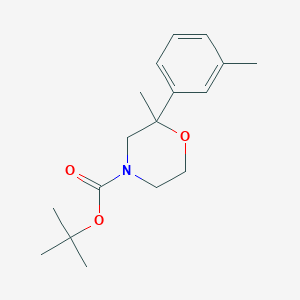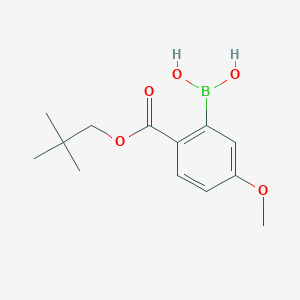
5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid
Übersicht
Beschreibung
5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid, also known by its CAS Number 1315339-43-5, is a boronic acid derivative . It has a molecular formula of C13H19BO5 and a molecular weight of 266.09796 . This compound has gained significant interest in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid consists of 13 carbon atoms, 19 hydrogen atoms, 1 boron atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or a detailed structural analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid are not fully detailed in the search results. The molecular weight is 266.09796 , but other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Ortho-Directing Agents in Aromatic C-H Silylation
Phenylboronic acids have been utilized as ortho-directing agents in aromatic C-H silylation, a process critical for the regioselective functionalization of aromatic compounds. This technique allows for selective silylation at ortho-positions of phenylboronic acids with various para-substituents, leading to compounds that can further undergo Suzuki-Miyaura coupling or other transformations (H. Ihara & M. Suginome, 2009).
Organocatalysts in Carbocyclization Reactions
Certain phenylboronic acid derivatives serve as efficient organocatalysts in Conia-ene carbocyclization reactions, transforming 1,3-dicarbonyl compounds with terminal alkynes into ene-carbocyclization products. This catalytic activity demonstrates the utility of phenylboronic acids in facilitating carbon-carbon bond formation, an essential step in the synthesis of complex organic molecules (Yudong Yang et al., 2012).
Supramolecular Assemblies
Phenylboronic acids are key components in the design and synthesis of supramolecular assemblies. The ability of these compounds to form stable complexes with diols and other hydrogen bond donors enables the construction of well-defined molecular architectures. Such assemblies have potential applications in sensing, molecular recognition, and materials science (V. Pedireddi & N. Seethalekshmi, 2004).
Stimuli-Responsive Nanomaterials
In the field of biomedical engineering, phenylboronic acid-containing nanomaterials are of particular interest due to their stimuli-responsive characteristics. These materials can undergo reversible changes in response to external stimuli such as pH or the presence of specific sugars, making them suitable for drug delivery and diagnostic applications (U. Hasegawa et al., 2015).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives provides insights into their photophysical properties. Understanding the mechanisms underlying fluorescence quenching can inform the development of fluorescent sensors for biological and chemical analytes. These sensors can detect specific molecules with high sensitivity and selectivity, offering valuable tools for analytical and diagnostic applications (H. S. Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO5/c1-13(2,3)8-19-12(15)10-6-5-9(18-4)7-11(10)14(16)17/h5-7,16-17H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKLGLSBOFRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



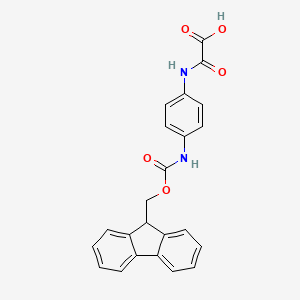
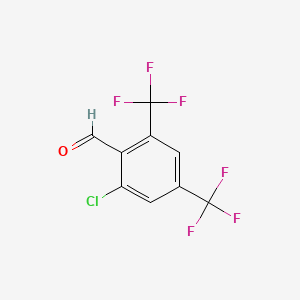
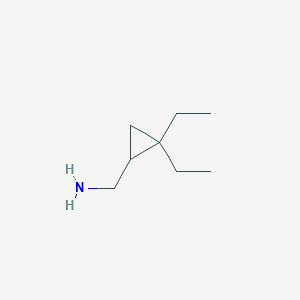
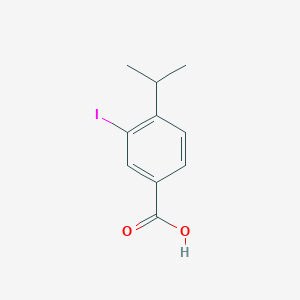
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
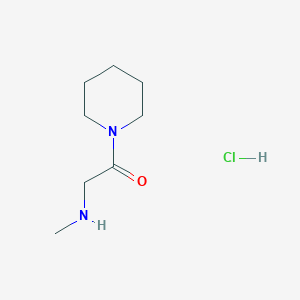
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
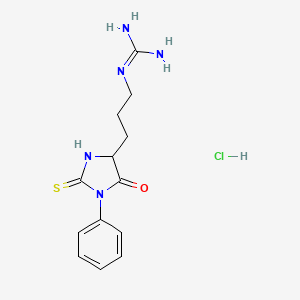
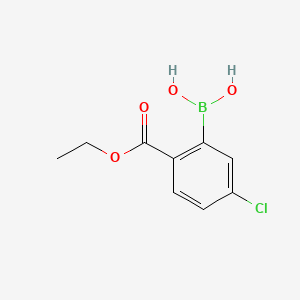
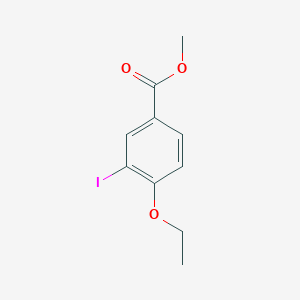
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
